5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and it is substituted with various functional groups that contribute to its unique properties.
Preparation Methods
The synthesis of 5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might include the use of pyridine derivatives, trifluoromethylating agents, and other reagents to achieve the desired substitutions on the pyrazolo[1,5-a]pyrimidine core .
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions can introduce trifluoromethyl groups into the molecule, significantly altering its properties .
Scientific Research Applications
5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. .
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 5-methyl-3-phenyl-N-(pyridin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of functional groups. Similar compounds include:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar pyrazolo[1,5-a]pyrimidine core but different substituents, leading to distinct properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with different functional groups that influence its chemical and biological behavior.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
IUPAC Name |
5-methyl-3-phenyl-N-pyridin-4-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5/c1-12-11-15(25-14-7-9-23-10-8-14)27-18(24-12)16(13-5-3-2-4-6-13)17(26-27)19(20,21)22/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDMDAKRJBCFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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